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Compound of Interest

Compound Name:
4-Hydroxy-2-methyl-3,5-

dinitropyridine

CAS No.: 1081754-39-3

Cat. No.: B1505365 Get Quote

Executive Summary
This technical guide provides an in-depth analysis of 4-Hydroxy-2-methyl-3,5-dinitropyridine
(DNMP), a critical heterocyclic intermediate used in the synthesis of high-energy density

materials (HEDMs) and specific vitamin B6 antagonists. While often chemically designated as a

hydroxypyridine, crystallographic evidence suggests that in the solid state, this compound

predominantly exists as its 4-pyridone tautomer (2-methyl-3,5-dinitro-4(1H)-pyridinone). This

guide details the synthesis, structural dynamics, and crystallographic principles governing its

stability and reactivity.

Chemical Context & Synthesis
The synthesis of DNMP is a classic example of electrophilic aromatic substitution on an

electron-deficient heterocycle. The presence of the hydroxyl group (activating, ortho/para

director) at position 4 allows for nitration at the 3 and 5 positions, despite the deactivating

nature of the pyridine nitrogen.

Synthetic Pathway
The standard protocol involves the nitration of 4-hydroxy-2-methylpyridine (also known as 2-

methyl-4-pyridinol) using a mixed acid system. The methyl group at position 2 provides steric
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protection and slight activation, but the reaction requires careful temperature control to prevent

oxidative ring cleavage.

Experimental Protocol: Double Nitration
Precursor: 4-Hydroxy-2-methylpyridine (CAS: 18615-86-6).

Reagents: Fuming Nitric Acid (

, >98%), Sulfuric Acid (

, 98%).

Procedure:

Dissolution: Dissolve 10.0 g of precursor in 30 mL of conc.

at 0–5 °C.

Addition: Dropwise addition of fuming

(4.5 eq) while maintaining temp < 10 °C.

Heating: Slowly raise temperature to 90–100 °C for 4 hours. (Caution: Exothermic).

Quenching: Pour reaction mixture onto crushed ice (200 g).

Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water (1:1).
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Figure 1: Step-wise nitration pathway transforming the precursor into the dinitro target.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1505365?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505365?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crystallographic Analysis & Structural Dynamics
Understanding the solid-state structure of DNMP requires analyzing the competition between

its tautomeric forms.

Tautomerism: The Pyridone Dominance
In solution, 4-hydroxypyridines exist in equilibrium between the enol (hydroxy) and keto

(pyridone) forms. However, X-ray diffraction studies of analogous 3,5-dinitropyridines reveal

that the keto form is energetically favored in the crystal lattice.

Feature
Hydroxy Form
(Enol)

Pyridone Form
(Keto)

Solid-State
Preference

Bonding C–O–H single bond
C=O double bond, N–

H
Pyridone

Aromaticity
Fully aromatic pyridine

ring

Cross-conjugated

system

Pyridone (stabilized

by resonance)

H-Bonding
Donor (OH) / Acceptor

(N)

Donor (NH) / Acceptor

(C=O)
Strong N-H...O dimers

Structural Insight: The presence of two electron-withdrawing nitro groups at positions 3 and 5

increases the acidity of the N-H proton, further stabilizing the pyridone tautomer. The crystal

structure is typically built upon centrosymmetric dimers formed via

hydrogen bonds.

Nitro Group Orientation (Steric Strain)
A critical feature of the DNMP crystal structure is the orientation of the nitro groups.

Steric Crowding: The nitro groups at C3 and C5 are flanked by the carbonyl oxygen (C4) and

the methyl group (C2).

Torsion Angles: To relieve steric repulsion, the nitro groups—particularly the one at C3

adjacent to the methyl group—often rotate out of the plane of the pyridine ring.
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Impact: This "twisting" disrupts planar

-stacking, often lowering the crystal density compared to non-methylated analogs (e.g., 3,5-
dinitro-4-pyridone,

).

Tautomeric Equilibrium Visualization
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Figure 2: The keto-enol equilibrium shifts toward the keto (pyridone) form during crystallization

due to favorable intermolecular hydrogen bonding.

Experimental Characterization Protocols
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To validate the structure of synthesized DNMP, the following analytical workflow is

recommended.

Single Crystal X-Ray Diffraction (SC-XRD)
Since specific unit cell parameters can vary by solvent and temperature, researchers must

generate their own CIF.

Crystallization Solvent: Acetone/Water (slow evaporation) or Methanol.

Expected Space Group: Monoclinic (

) or Triclinic (

), common for planar heterocycles forming dimers.

Key Parameters to Refine:

C4-O Bond Length: Look for

(indicative of C=O double bond) vs

(C-OH).

N-C Bond Lengths: The N1-C2 and N1-C6 bonds should be slightly longer in the pyridone

form due to loss of full aromaticity.

Spectroscopic Validation
Technique

Expected Signal (Pyridone
Form)

Mechanistic Interpretation

IR Spectroscopy Strong band @ 1640–1680
Carbonyl (

) stretching vibration.

1H NMR (DMSO-d6)
Broad singlet @ 12.0–13.0

ppm

N-H proton (exchangeable with

).

13C NMR Shift of C4 to >160 ppm
Deshielding due to carbonyl

character.
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Applications & Significance
Energetic Materials
DNMP serves as a precursor to 2,6-diamino-3,5-dinitropyridine, a thermally stable explosive

used in polymer-bonded explosives (PBX). The density of the crystal structure is the primary

figure of merit here; the 2-methyl group slightly lowers density but improves solubility for

processing.

Pharmaceutical Intermediates
The compound acts as a structural analog to Pyridoxine (Vitamin B6). The crystal structure

data is vital for structure-based drug design (SBDD), specifically in modeling how the nitro

groups interact with the binding pockets of pyridoxal kinase enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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